1,1'-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene)
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Overview
Description
1,1’-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene) is an organic compound characterized by its complex aromatic structure. This compound features two benzene rings connected by an oxygen bridge, with additional dimethylbenzene groups attached. Its unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene) typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4,4’-dihydroxybiphenyl. This can be achieved through the oxidative coupling of phenol derivatives under controlled conditions.
Etherification: The intermediate is then subjected to etherification with 3,4-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,1’-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1’-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene) exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Oxybis(benzene-4,1-diyloxy)]bis(4-methylbenzene): Similar structure but with methyl groups in different positions.
1,1’-[Oxybis(benzene-4,1-diyloxy)]bis(2,4-dimethylbenzene): Another isomer with dimethyl groups in different positions.
Uniqueness
1,1’-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene) is unique due to the specific positioning of the dimethyl groups, which can influence its chemical reactivity and physical properties. This distinct arrangement can lead to different interaction patterns and applications compared to its isomers.
Properties
Molecular Formula |
C28H26O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[4-[4-(3,4-dimethylphenoxy)phenoxy]phenoxy]-1,2-dimethylbenzene |
InChI |
InChI=1S/C28H26O3/c1-19-5-7-27(17-21(19)3)30-25-13-9-23(10-14-25)29-24-11-15-26(16-12-24)31-28-8-6-20(2)22(4)18-28/h5-18H,1-4H3 |
InChI Key |
UHMAAHBMYKQQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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